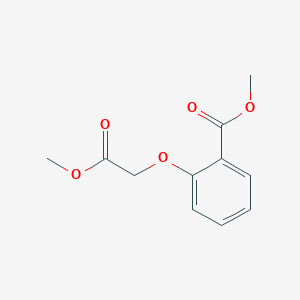

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate

Übersicht

Beschreibung

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate is an ester derivative featuring a benzoate core substituted at the 2-position with a methoxy-oxoethoxy (-OCH₂COOCH₃) group. This compound is of interest in medicinal chemistry due to its role as a precursor in synthesizing histone deacetylase (HDAC) inhibitors, which are critical in epigenetic regulation and cancer therapy . Its molecular formula is C₁₁H₁₂O₅, with a molecular weight of 236.21 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of methyl 2-hydroxybenzoate with methoxyacetic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. The compound can undergo esterification, acylation, and other reactions that are fundamental in organic chemistry.

Synthesis Routes

The synthesis typically involves the reaction of methyl benzoate with methoxyacetyl chloride or similar reagents under controlled conditions. The following table summarizes common synthesis methods:

| Method | Reagents | Yield |

|---|---|---|

| Esterification | Methyl benzoate + Methoxyacetyl chloride | 66.2% |

| Acylation | Methyl benzoate + Acetic anhydride | Varies |

Research indicates that this compound exhibits significant biological properties, particularly antimicrobial and anti-inflammatory activities. Its unique functional groups enhance its interaction with biological targets, making it a candidate for drug development.

Potential Therapeutic Applications

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Material Science

In material science, this compound is explored for its role in developing polymers and composites. Its properties can enhance the mechanical strength and thermal stability of materials.

Applications in Polymers

The compound can be incorporated into polymer matrices to improve their chemical resistance and durability. Research has indicated that polymers containing this compound can be beneficial in medical applications, such as drug delivery systems and biocompatible materials.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a series of copolymers incorporating this compound. These copolymers exhibited enhanced mechanical properties compared to traditional polymers, showcasing their potential for industrial applications.

Wirkmechanismus

The mechanism of action of methyl 2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(2-methoxy-2-oxoethoxy)benzoate with five analogs, highlighting structural variations, molecular properties, and applications:

Structural and Functional Differences

Substituent Position and Complexity :

- The target compound has a single methoxy-oxoethoxy group at position 2. In contrast, Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate (CAS 33562-12-8) includes an additional methoxy group at position 4, increasing steric bulk and polarity .

- Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate introduces a fluorine atom at position 3, which can enhance lipophilicity and resistance to enzymatic degradation .

Biologische Aktivität

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate is a compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial and anti-inflammatory properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately . Its structure features a benzoate core with methoxy and ethoxy groups that contribute to its reactivity and biological activity.

Biological Activities

1. Antibacterial Effects

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit growth. For instance, studies have shown that similar compounds can effectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

2. Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory properties, which are crucial in treating conditions characterized by excessive inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

- Prodrug Activity : The compound may act as a prodrug, undergoing metabolic conversion to active metabolites that exert therapeutic effects.

- Signaling Pathway Modulation : It has been suggested that compounds with similar structures activate signaling pathways such as the Wnt/β-catenin pathway, which is essential for osteogenic differentiation .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of the compound using human macrophage cell lines. The treatment with this compound resulted in a significant reduction in the production of TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl vanillic acid derivative | Methoxy and carboxylic acid groups | Significant osteogenic differentiation |

| Methyl 3-methoxy-4-(2-methoxy-2-oxoethyl)benzoate | Similar ester structure | Antimicrobial properties |

| Methyl 4-hydroxy-3-methoxybenzoate | Hydroxy group instead of amino group | Varying biological activity |

This table highlights how structural variations influence biological activities among related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-methoxy-2-oxoethoxy)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with esterification and etherification. For example, intermediate compounds like 4-(2-methoxy-2-oxoethoxy)benzoic acid are prepared via coupling reactions under acidic or basic conditions. Deprotection of benzyl esters (using hydrogenolysis or acid hydrolysis) and subsequent functionalization with hydroxylamine derivatives are common steps . Characterization of intermediates often employs NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm molecular weight and functional groups. For crystalline intermediates, X-ray crystallography (e.g., SHELX refinement ) validates bond lengths and angles .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., methoxy, ester, and aromatic signals).

- FT-IR : Confirms ester (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray Crystallography : Resolves spatial arrangement of substituents and non-covalent interactions (e.g., π-π stacking in crystal packing) .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via:

- HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns.

- Melting Point Analysis : Consistency with literature values (e.g., 391–392 K for structurally similar phenacyl esters) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and confirms absence of side products.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural refinement?

Discrepancies between experimental (X-ray) and computational (DFT-optimized) geometries may arise due to crystal packing effects or thermal motion. Strategies include:

- Using SHELXL to refine anisotropic displacement parameters.

- Validating hydrogen-bonding networks via Hirshfeld surface analysis (e.g., C–H···O interactions in crystal packing ).

- Cross-referencing with solid-state NMR to resolve dynamic disorder.

Q. What experimental design considerations are critical for studying its reactivity in enzyme-substrate interactions?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to mimic physiological conditions.

- pH Control : Maintain buffered systems (pH 7.4) to prevent ester hydrolysis.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with enzymes.

- Molecular Dynamics Simulations : Predicts interactions with active sites (e.g., hydrogen bonding with serine hydrolases) .

Q. How do non-covalent interactions (e.g., π-π stacking) influence its supramolecular assembly in drug delivery systems?

The compound’s aromatic rings participate in π-π stacking (separation ~3.7–3.8 Å ), stabilizing micelle or liposome formulations. These interactions enhance drug-loading efficiency and slow release kinetics. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to monitor assembly morphology .

Q. What methodologies address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers of methoxy groups).

- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes diastereotopic protons.

- Computational NMR Prediction : Tools like Gaussian or ORCA simulate spectra to validate assignments .

Q. Methodological Tables

Table 1. Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Technique/Software | Reference |

|---|---|---|---|

| Bond Length (C=O) | 1.214 Å | X-ray (SHELXL ) | |

| Dihedral Angle (Ar-O) | 86.38° | ORTEP-III | |

| π-π Stacking Distance | 3.779 Å | Mercury Visualization |

Table 2. Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Ester Hydrolysis | Use anhydrous conditions/Scavengers | |

| Low Coupling Efficiency | Optimize base (K₂CO₃ vs. NaH) | |

| Crystallization Issues | Slow evaporation from ethanol/THF |

Eigenschaften

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDKPBZNYNNGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461266 | |

| Record name | 2-Methoxycarbonylmethoxy-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56424-76-1 | |

| Record name | 2-Methoxycarbonylmethoxy-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.